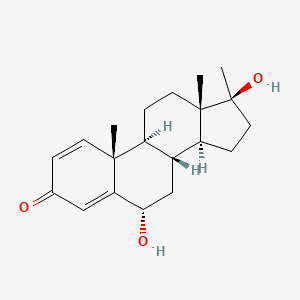

(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one

Vue d'ensemble

Description

(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one, commonly referred to as (17beta)-6alpha,17-DHMAD, is a synthetic steroid hormone that has been widely studied for its potential applications in scientific research. It is a derivative of testosterone, and is known to possess similar properties, although its effects are more potent than those of testosterone. This hormone has been used in various laboratory experiments, and its potential for medical applications has been explored in recent years. In this article, the synthesis method of (17beta)-6alpha,17-DHMAD, its scientific research applications, mechanism of action, and biochemical and physiological effects will be discussed. Additionally, the advantages and limitations for lab experiments and potential future directions for this hormone will be discussed.

Applications De Recherche Scientifique

Microbial Transformation and Synthesis

- Microbial Transformation & Synthesis : The synthesis of 3β-hydroxy-androsta-5,7-dien-17-one from 3β-hydroxy-androst-5-en-17-one was achieved through microbial 7α-hydroxylation. This process used Gibberella zeae VKM F-2600 for the transformation, marking the first application of this strain for such conversion. The synthesis route involved several steps, including the substitution of the 7α-hydroxyl group with chlorine, followed by dehydrochlorination, resulting in a high yield of the target compound, potentially useful for producing novel vitamin D derivatives (Lobastova et al., 2009).

Steroidal Inhibitors and Binding Affinities

- Steroidal Inhibitors & Binding Affinities : The role of the 16,17-double bond in the irreversible inhibition of human cytochrome P45017alpha by steroidal inhibitors was investigated. The study synthesized and evaluated various steroidal compounds, indicating that the 16,17-double bond is essential for irreversible binding to cytochrome P45017alpha, which plays a crucial role in steroid metabolism (Jarman, Barrie, & Llera, 1998).

Steroidal Synthesis and Anabolic/Androgenic Evaluation

- Synthesis & Anabolic/Androgenic Evaluation : Novel steroidal compounds with specific configurations and functionalities were synthesized and evaluated for their anabolic and androgenic activities. The study presents a detailed synthesis process and suggests potential applications in the field of steroidal drug development (Reyes-Moreno et al., 2009).

Mécanisme D'action

Target of Action

The primary target of (17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one, also known as 17β-estradiol, is found in various tissues including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain . It is a naturally occurring hormone circulating endogenously in females .

Mode of Action

(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one interacts with its targets by binding to estrogen receptors, stimulating cell proliferation, and increasing the number of cell divisions which increase the opportunity of random genetic errors . This interaction results in changes in the regulation of female reproductive cycles such as estrous and menstrual cycles .

Biochemical Pathways

The compound affects the steroidogenesis and steroid metabolism pathways. It catalyzes the reduction of 17-ketosteroids and the dehydrogenation of 17β-hydroxysteroids . This includes the interconversion of DHEA and androstenediol, androstenedione and testosterone, and estrone and (17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one .

Pharmacokinetics

The compound’s ADME properties and their impact on bioavailability are significant. When used for oral or IM administration, (17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one is commonly synthesized as a pro-drug ester . Because it has a low oral bioavailability on its own, it is commonly formulated with an ester side-chain .

Result of Action

The molecular and cellular effects of (17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one’s action are profound. It is responsible for the development of female secondary sexual characteristics such as the breasts, widening of the hips, and a female pattern of fat distribution . It is also important in the development and maintenance of female reproductive tissues such as the mammary glands, uterus, and vagina during puberty, adulthood, and pregnancy .

Action Environment

Environmental factors influence the compound’s action, efficacy, and stability. For instance, in the natural environment, (17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one and its counterpart are interconverted by the enzyme 17-β-hydroxysteroid dehydrogenase (17β-HSD), light, or biological activity before degradation . The physical-chemical properties of the compound impact its environmental fates .

Propriétés

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17+,18-,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCJFTMGLMNCTJ-ZKJHRSCYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@@H](C4=CC(=O)C=C[C@]34C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345675 | |

| Record name | 6alpha,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55720-48-4 | |

| Record name | 6alpha,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560162.png)

![Methyl 5-[(4-{2-cyano-2-[(4-ethoxyphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B2560164.png)

![N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2560165.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2560168.png)

![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2560169.png)

![1-Cyclohexyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea](/img/structure/B2560170.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2560175.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2560176.png)

![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2560177.png)

![N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide](/img/structure/B2560179.png)

![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide](/img/structure/B2560180.png)